Flutemetamol F-18 is a radiopharmaceutical compound used in positron emission tomography (PET) imaging to detect beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. It is a fluorinated derivative of a benzothiazole compound, specifically designed for in vivo imaging applications. The compound's ability to bind selectively to beta-amyloid plaques makes it a valuable tool in both clinical and research settings for diagnosing and studying Alzheimer's disease.
Flutemetamol F-18 is classified as a radiotracer, specifically a PET tracer. It is synthesized from precursors that undergo fluorination using fluorine-18, a radioactive isotope with a half-life of approximately 110 minutes, allowing for practical imaging timelines. The compound was developed by GE Healthcare and is commercially known as Vizamyl.
The synthesis of Flutemetamol F-18 typically involves the following steps:
The synthesis typically achieves a non-decay-corrected radiochemical yield of around 20% with high radiochemical purity (>95%). The molar activity can reach up to 936 GBq/μmol .
Flutemetamol F-18 has a complex molecular structure characterized by its benzothiazole backbone and various functional groups that facilitate its binding to beta-amyloid plaques. The specific structure includes:
Flutemetamol F-18 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitution reactions where the nitro group in the precursor is replaced by fluorine-18. This reaction is facilitated by strong bases and specific solvents under controlled conditions to ensure high yield and purity .
The reaction conditions often include:
Flutemetamol F-18 functions as a ligand that selectively binds to beta-amyloid plaques in the brain. Upon administration, it crosses the blood-brain barrier and accumulates in areas with significant amyloid deposition. The positron emissions from the fluorine-18 isotope are detected by PET scanners, allowing visualization of amyloid distribution.
The binding affinity of Flutemetamol F-18 for beta-amyloid plaques has been validated through various studies, showing a correlation between tracer uptake and amyloid pathology assessed post-mortem . In vivo studies indicate that Flutemetamol F-18 uptake correlates well with established diagnostic criteria for Alzheimer's disease .
Relevant data include:
Flutemetamol F-18 is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3